N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of both furan and benzofuran rings in the structure of this compound makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The compound, also known as N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds are known to interact with their targets, leading to various changes that contribute to their therapeutic efficacy .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways, leading to their wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and benzofuran precursors. One common method involves the reaction of 2-furoic acid with appropriate reagents to form the furan ring. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The final step involves the coupling of the furan and benzofuran rings with a morpholinoethyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Chemical Reactions Analysis
N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its anti-tumor properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
2-(furan-2-yl)benzofuran: Lacks the morpholinoethyl group, resulting in different biological activities.
N-(2-(furan-2-yl)ethyl)benzofuran-2-carboxamide: Lacks the morpholino group, which affects its chemical reactivity and biological properties.
2-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A furan derivative with significant antibacterial activity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(18-12-14-4-1-2-5-16(14)25-18)20-13-15(17-6-3-9-24-17)21-7-10-23-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRMDXVHOXHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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